MB05032

概要

説明

MB05032 is a potent and selective inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. This compound targets the adenosine monophosphate binding site of fructose-1,6-bisphosphatase, making it a promising candidate for the treatment of type 2 diabetes by reducing excessive endogenous glucose production .

準備方法

合成経路と反応条件: MB05032は、チアゾール環の形成とそれに続く官能基化を含む一連の化学反応によって合成できます。主なステップには以下が含まれます。

- 適切な試薬と2-アミノ-5-イソブチルチアゾールを反応させることによるチアゾール環の形成。

- カップリング反応によるフラン環の導入。

- フラン環へのホスホン酸基の付加 .

工業生産方法: this compoundの工業生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。

- 高純度の出発物質を使用する。

- 収率を最大化する効率的な触媒と反応条件を採用する。

- 結晶化やクロマトグラフィーなどの精製技術を実装して、高純度の最終製品を得る .

化学反応の分析

反応の種類: MB05032は主にフルクトース-1,6-ビスホスファターゼとの阻害反応を起こします。 生理学的条件下では、有意な酸化、還元、または置換反応は起こりません .

一般的な試薬と条件: フルクトース-1,6-ビスホスファターゼのthis compoundによる阻害は、アデノシン一リン酸結合部位への結合によって促進されます。 この相互作用は非常に特異的で、追加の試薬は必要ありません .

主な生成物: This compoundとフルクトース-1,6-ビスホスファターゼの反応の主な生成物は、阻害された酵素複合体であり、これは糖新生の減少をもたらします .

4. 科学研究の応用

This compoundには、以下を含むいくつかの科学研究の応用があります。

科学的研究の応用

MB05032 has several scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of fructose-1,6-bisphosphatase and its role in gluconeogenesis

Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its ability to reduce endogenous glucose production

Industry: Utilized in the development of new antidiabetic drugs and as a reference compound in pharmacological studies

作用機序

MB05032は、フルクトース-1,6-ビスホスファターゼのアデノシン一リン酸結合部位に結合することによって作用を発揮します。この結合は酵素の活性を阻害し、糖新生の減少につながります。 フルクトース-1,6-ビスホスファターゼの阻害により、非炭水化物基質からのグルコース産生が減少し、血中グルコース値が低下します . 関与する分子標的には、フルクトース-1,6-ビスホスファターゼと糖新生を調節する経路が含まれます .

類似化合物:

アデノシン一リン酸: This compoundと同じ部位に結合する、フルクトース-1,6-ビスホスファターゼの天然阻害剤.

CS-917: 生体内でthis compoundに変換されるプロドラッグであり、フルクトース-1,6-ビスホスファターゼに対して同様の阻害効果を示します

MB07803: This compoundと比較して、薬物動態が改善された、第2世代のフルクトース-1,6-ビスホスファターゼ阻害剤.

This compoundの独自性: this compoundは、フルクトース-1,6-ビスホスファターゼの阻害において、高い特異性と効力を有することが特徴です。 他の阻害剤と比較してIC50値が低く、低濃度でより効果的です . さらに、低血糖や体重増加などの重大な副作用を引き起こすことなく糖新生を抑制する能力は、糖尿病治療のための有望な候補となっています .

類似化合物との比較

Adenosine monophosphate: A natural inhibitor of fructose-1,6-bisphosphatase that binds to the same site as MB05032.

CS-917: A prodrug that is converted to this compound in vivo and exhibits similar inhibitory effects on fructose-1,6-bisphosphatase

Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting fructose-1,6-bisphosphatase. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations . Additionally, its ability to reduce gluconeogenesis without causing significant side effects such as hypoglycemia or weight gain makes it a promising candidate for diabetes treatment .

特性

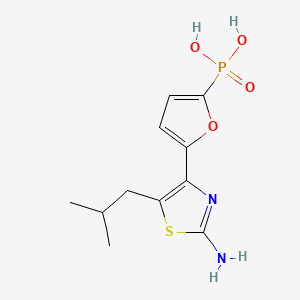

IUPAC Name |

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMYIJPPDSZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261365-11-1 | |

| Record name | MB-05032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261365111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MB-05032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9379MH4CAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。